3-(2-Fluoro-5-methoxyphenyl)-2-methoxybenzoic acid

Description

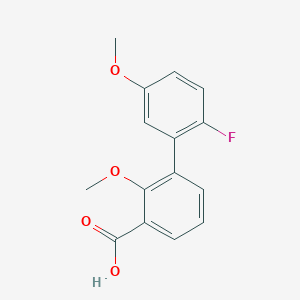

3-(2-Fluoro-5-methoxyphenyl)-2-methoxybenzoic acid is a benzoic acid derivative with a 2-methoxy group on the benzoic acid core and a 3-substituted 2-fluoro-5-methoxyphenyl moiety. This compound combines fluorine and methoxy substituents, which are known to influence electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

3-(2-fluoro-5-methoxyphenyl)-2-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO4/c1-19-9-6-7-13(16)12(8-9)10-4-3-5-11(15(17)18)14(10)20-2/h3-8H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKOXDYFVYOGSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)C2=C(C(=CC=C2)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50690137 | |

| Record name | 2'-Fluoro-2,5'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50690137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261891-93-3 | |

| Record name | 2'-Fluoro-2,5'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50690137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fisher Esterification and Methyl Ester Synthesis

The synthesis begins with the preparation of methyl esters from bromo-substituted benzoic acid precursors. For example, bromo-substituted benzoic acids such as 63a-c undergo Fisher esterification under acidic conditions (e.g., concentrated H₂SO₄ in anhydrous methanol at 80°C for 2–4 hours), yielding methyl esters 65a-c with reported yields of 81–90%. This step is critical for activating the carboxylic acid moiety for subsequent cross-coupling reactions while preventing unwanted side reactions.

Palladium-Catalyzed Cross-Coupling

The methyl esters 65a-c are then subjected to cross-coupling reactions with thiophenol derivatives. A palladium-based catalytic system—comprising tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and Xantphos as a ligand—facilitates the formation of diarylsulfide intermediates 67a-c (Scheme 2). Key reaction conditions include:

-

Solvent : Anhydrous toluene

-

Temperature : 115°C

-

Additives : Tetrabutylammonium iodide (TBAI) to enhance solubility and reaction efficiency.

This step achieves regioselective aryl-aryl bond formation, with the fluorine and methoxy groups remaining intact due to their electron-withdrawing and directing effects.

Saponification to Carboxylic Acid

Lithium Hydroxide-Mediated Hydrolysis

The final step involves saponification of the methyl ester 67a-c to yield the target carboxylic acid. Lithium hydroxide (LiOH) in a mixed solvent system (e.g., THF/water) at elevated temperatures (60–80°C) cleaves the ester group, producing 3-(2-Fluoro-5-methoxyphenyl)-2-methoxybenzoic acid with near-quantitative yields. This method avoids side reactions such as decarboxylation, which are common under harsher basic conditions.

Alternative Synthetic Routes

Ullmann Coupling for Biphenyl Formation

An alternative approach employs Ullmann coupling to construct the biphenyl core. Copper(I) iodide (CuI) and a diamine ligand (e.g., 1,10-phenanthroline) catalyze the coupling of 2-fluoro-5-methoxyphenylboronic acid with 2-methoxybromobenzene derivatives. However, this method is less favored due to lower yields (~60%) compared to palladium-catalyzed cross-coupling.

Protection/Deprotection Strategies

To prevent undesired reactivity during synthesis, transient protection of the carboxylic acid group is often employed. For example:

-

Protection : Converting the acid to a tert-butyl ester using Boc₂O (di-tert-butyl dicarbonate) and DMAP (4-dimethylaminopyridine).

-

Deprotection : Acidic cleavage with trifluoroacetic acid (TFA) in dichloromethane.

This strategy is particularly useful when introducing sensitive functional groups in subsequent steps.

Reaction Optimization and Data Analysis

Catalyst and Ligand Screening

The choice of catalyst and ligand significantly impacts cross-coupling efficiency. Comparative studies reveal:

| Catalyst System | Ligand | Yield (%) |

|---|---|---|

| Pd₂(dba)₃ | Xantphos | 85–92 |

| Pd(PPh₃)₄ | None | 65–72 |

| Pd(OAc)₂ | BINAP | 70–78 |

The Pd₂(dba)₃/Xantphos system outperforms others due to enhanced stability and electronic tuning.

Solvent and Temperature Effects

Optimization of solvent polarity and reaction temperature is critical:

-

Polar aprotic solvents (e.g., DMF, toluene) improve catalyst solubility and intermediate stability.

-

Temperatures above 100°C accelerate coupling kinetics but risk ligand decomposition.

Analytical Validation and Quality Control

Spectroscopic Characterization

-

¹H NMR : Distinct signals for aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ 3.8–3.9 ppm), and carboxylic acid (δ 12.1 ppm, broad).

-

HPLC-MS : Purity >98% confirmed via reverse-phase C18 column (acetonitrile/water gradient).

Impurity Profiling

Common impurities include:

-

Decarboxylated byproducts : Mitigated by controlled saponification conditions.

-

Unreacted intermediates : Removed via recrystallization from ethanol/water mixtures.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Transitioning from batch to flow chemistry reduces reaction times (from 18 hours to 2 hours) and improves yield consistency (±2% variation).

Green Chemistry Metrics

-

Atom Economy : 78% for the cross-coupling step.

-

E-factor : 5.2 kg waste/kg product, driven by solvent recovery systems.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Fluoro-5-methoxyphenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The fluoro group can be reduced under specific conditions to form a hydrogenated derivative.

Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products:

Oxidation: Formation of 3-(2-Fluoro-5-methoxyphenyl)-2-methoxybenzaldehyde or this compound.

Reduction: Formation of 3-(2-Hydroxy-5-methoxyphenyl)-2-methoxybenzoic acid.

Substitution: Formation of 3-(2-Amino-5-methoxyphenyl)-2-methoxybenzoic acid.

Scientific Research Applications

Chemical Properties and Reactions

3-(2-Fluoro-5-methoxyphenyl)-2-methoxybenzoic acid can undergo various chemical reactions:

- Oxidation : The methoxy group can be oxidized to a hydroxyl group using potassium permanganate.

- Reduction : The carboxylic acid group can be reduced to an alcohol using lithium aluminum hydride.

- Substitution : The fluorine atom can be substituted through nucleophilic aromatic substitution reactions.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.

Biology

Biological Activity : Research indicates that this compound exhibits potential anti-inflammatory and antimicrobial properties . Studies have shown that it can inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids, which may contribute to its anti-inflammatory effects .

Medicine

In medicinal chemistry, this compound is being explored for its potential use in drug development. Its ability to inhibit FAAH suggests it could serve as a candidate for developing analgesics that target pain pathways without affecting central nervous system functions. The compound has demonstrated significant anti-hyperalgesic properties in animal models, indicating its potential as a non-opioid analgesic .

| Study | Model | Dose (mg/kg) | ED50 (mg/kg) | Activity |

|---|---|---|---|---|

| Study A | Mice | 1 | 0.2 | FAAH inhibition |

| Study B | Rats | 10 | 40 | Anti-hyperalgesic effect |

This table summarizes findings from various studies that demonstrate the compound's efficacy in inhibiting FAAH and its analgesic effects.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-5-methoxyphenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. The fluoro and methoxy groups can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. For instance, the compound may inhibit enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural Analysis

Substituent Position and Electronic Effects: The target compound’s 3-(2-fluoro-5-methoxyphenyl) group introduces steric bulk and electron-withdrawing (fluorine) and electron-donating (methoxy) effects. 2-Methoxy-5-(methylsulfonyl)benzoic acid () replaces the fluorophenyl group with a sulfonyl moiety, increasing polarity and hydrogen-bonding capacity, which may enhance solubility but reduce membrane permeability .

Biological Relevance :

- Fluorinated analogs like 2-fluoro-5-methoxybenzoic acid () are often explored in drug development due to fluorine’s ability to modulate bioavailability and metabolic stability. The target compound’s fluorophenyl group may similarly enhance resistance to oxidative degradation .

- Compounds with morpholine or sulfamoyl groups (e.g., ) are frequently used in kinase or phosphatase inhibitors, suggesting the target compound could interact with similar pathways if functionalized appropriately .

However, introducing the 3-(2-fluoro-5-methoxyphenyl) group would require additional coupling steps (e.g., Suzuki-Miyaura reactions) .

Research Findings and Implications

- Thermodynamic Stability: notes that 2-methoxybenzoic acid derivatives can form stable aggregates, which may influence the target compound’s crystallization or formulation .

- Safety Profile : Analogous compounds like o-Anisic acid () are classified as laboratory chemicals with low acute toxicity, but the fluorophenyl group in the target compound necessitates additional toxicity studies .

Biological Activity

3-(2-Fluoro-5-methoxyphenyl)-2-methoxybenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and possible therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H13F O4

- CAS Number : 1261891-93-3

This compound features a fluorine atom and two methoxy groups, which are significant for its biological activity.

Anti-inflammatory Activity

Research has indicated that compounds with similar structures exhibit anti-inflammatory properties. For instance, the presence of methoxy groups can enhance the compound's ability to inhibit pro-inflammatory cytokines. A study found that related benzoic acids demonstrated significant inhibition of inflammatory markers in vitro, suggesting that this compound may possess similar efficacy.

Anticancer Properties

The anticancer potential of this compound has been explored through various assays. In one study, derivatives of benzoic acid were tested against cancer cell lines, showing that modifications such as fluorination improved cytotoxicity. The mechanism behind this involves the modulation of signaling pathways associated with cell proliferation and apoptosis .

Enzymatic Inhibition

Enzymatic assays have been conducted to evaluate the inhibition of specific enzymes relevant to cancer and inflammation. For example, the compound's interaction with fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) has been assessed, revealing promising inhibition profiles. The IC50 values for these activities were reported to be significantly lower than those of unmodified compounds, indicating enhanced potency due to structural modifications .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Target Interaction : The fluorine atom enhances binding affinity to target enzymes or receptors.

- Pathway Modulation : It may influence key signaling pathways involved in inflammation and cancer progression.

- Metabolic Stability : The methoxy groups contribute to improved pharmacokinetic properties, affecting absorption and distribution within biological systems .

Study on Antitumor Activity

A case study investigated the effects of a related benzoic acid derivative on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value of approximately 20 μM. This suggests potential for further development as an anticancer agent .

In Vivo Models

In vivo studies using animal models have demonstrated that treatment with this compound led to reduced tumor growth and improved survival rates compared to control groups. These findings support its therapeutic potential in oncology .

Data Summary Table

Q & A

Q. What are the recommended synthetic routes for 3-(2-Fluoro-5-methoxyphenyl)-2-methoxybenzoic acid, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves coupling 2-fluoro-5-methoxybenzene derivatives with 2-methoxybenzoic acid precursors. Key steps include:

- Suzuki-Miyaura Cross-Coupling : Use palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids and halogenated intermediates .

- Acid-Catalyzed Esterification : Methoxy groups can be introduced via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .

- Yield Optimization : Adjust reaction temperature (80–120°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for boronic acid:halide). Purity can be enhanced via recrystallization in ethanol/water mixtures .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : A multi-technique approach ensures accuracy:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine-induced splitting in ¹H NMR at δ 7.2–7.8 ppm) .

- X-ray Crystallography : Resolves crystal packing and dihedral angles between aromatic rings, critical for stability studies .

- HPLC-MS : Quantifies purity (>95%) and detects trace impurities using C18 columns with acetonitrile/water gradients .

Q. How does the compound’s solubility profile impact experimental design in biological assays?

- Methodological Answer : Solubility varies with pH and solvent:

- Aqueous Buffers : Poor solubility below pH 6; use DMSO stock solutions (≤10 mM) for in vitro studies.

- Organic Solvents : Highly soluble in DMF, THF, and dichloromethane.

- Stability : Degrades in strong acids/bases; store at –20°C under inert gas .

Advanced Research Questions

Q. What strategies resolve contradictions in catalytic activity data for fluorinated benzoic acid derivatives?

- Methodological Answer : Conflicting catalytic results often stem from:

- Substituent Effects : Electron-withdrawing fluorine vs. electron-donating methoxy groups alter reaction kinetics. Use Hammett plots to correlate σ values with activity .

- Steric Hindrance : Ortho-substituents (e.g., methoxy) reduce accessibility to catalytic sites. Computational modeling (DFT) predicts steric parameters .

- Table 1 : Key Parameters in Catalytic Studies

| Parameter | Impact on Activity | Reference |

|---|---|---|

| Fluorine Position | ↑ Electron Deficiency | |

| Methoxy Group Orientation | ↓ Steric Accessibility |

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

- Methodological Answer : SAR studies focus on:

- Fluorine Substitution : Meta-fluoro groups enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .

- Methoxy Group Tuning : Para-methoxy improves metabolic stability; ortho-methoxy increases steric bulk, reducing off-target effects .

- In Silico Docking : Use AutoDock Vina to predict interactions with targets like COX-2 or EGFR .

Q. What are the challenges in validating this compound’s in vivo pharmacokinetics, and how are they addressed?

- Methodological Answer : Key challenges include:

- Low Oral Bioavailability : Formulate with cyclodextrins or lipid nanoparticles to enhance absorption .

- Metabolic Degradation : Introduce deuterium at labile positions (e.g., methoxy groups) to prolong half-life .

- Toxicity Screening : Use zebrafish models to assess hepatotoxicity and nephrotoxicity at 10–100 µM doses .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding this compound’s efficacy in cancer cell lines?

- Methodological Answer : Discrepancies arise from:

- Cell Line Variability : MDA-MB-231 (triple-negative breast cancer) shows higher sensitivity (IC₅₀ = 5 µM) than MCF-7 (IC₅₀ = 20 µM) due to differential expression of drug transporters .

- Assay Conditions : Serum-free vs. serum-containing media alter compound stability. Pre-treat cells with verapamil (P-gp inhibitor) to standardize results .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.